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An In-depth Technical Guide to the Discovery and Development of TYA-018

Introduction
TYA-018 is a potent, orally active, and highly selective small molecule inhibitor of Histone

Deacetylase 6 (HDAC6). Developed by Tenaya Therapeutics, it represents a novel therapeutic

approach for heart disease, particularly targeting the underlying molecular mechanisms of

genetic dilated cardiomyopathy (DCM) and heart failure with preserved ejection fraction

(HFpEF).[1][2] Unlike other HDAC family members, HDAC6 is primarily located in the

cytoplasm, where it modulates various cellular processes.[3] TYA-018 was discovered using a

sophisticated precision medicine platform and has demonstrated significant cardioprotective

effects in preclinical models.[1][4] It serves as the preclinical tool compound for TN-301, a

structurally and functionally similar HDAC6 inhibitor that is being advanced into clinical trials.[4]

[5][6] This document provides a comprehensive overview of the discovery, mechanism of

action, preclinical development, and experimental protocols associated with TYA-018.

Discovery of TYA-018: A Modern Approach
The identification of TYA-018 was driven by Tenaya Therapeutics' distinct precision medicine

platform, which leverages human induced pluripotent stem cell-derived cardiomyocytes (iPSC-

CMs) and deep learning to overcome the limitations of traditional animal model-based drug

discovery.[4][5]
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The initial breakthrough came from developing an in vitro model of dilated cardiomyopathy

(DCM) using iPSC-CMs with a deficiency in the B-cell lymphoma 2 (BCL2)-associated

athanogene 3 (BAG3).[1] Loss-of-function mutations in BAG3 are linked to DCM, making this a

highly relevant human disease model.[5] This platform was used for phenotypic screening,

where the primary endpoint was the protection against sarcomere damage, a key pathological

feature of DCM.[4][5] Through this high-throughput screening combined with deep learning

algorithms, HDAC6 was identified as a promising therapeutic target.[4] The subsequent

medicinal chemistry efforts led to the development of a series of novel, highly selective HDAC6

inhibitors, including TYA-018.[4][5]
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Mechanism of Action
TYA-018 exerts its cardioprotective effects through the selective inhibition of HDAC6. This

cytoplasmic enzyme deacetylates non-histone proteins, including α-tubulin. Inhibition of

HDAC6 leads to an increase in tubulin acetylation, a reliable plasma biomarker for target

engagement.[3] The therapeutic benefits of TYA-018 stem from a multi-modal mechanism that

addresses several pathological hallmarks of heart failure.

Gene expression analyses have shown that HDAC6 inhibition restores gene sets related to

hypertrophy, fibrosis, and mitochondrial energy production.[1] In preclinical models, TYA-018
demonstrated a significant impact on markers of oxidative stress, inflammation, and

metabolism.[1][7] By enhancing cardiac energetics and mitochondrial respiratory capacity, TYA-
018 helps maintain heart function under pathological stress.[1][5][8]
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Signaling pathway of TYA-018 via HDAC6 inhibition.

Preclinical Development and Efficacy
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TYA-018 has been evaluated in multiple preclinical models of heart failure, demonstrating

significant therapeutic potential.

Efficacy in Dilated Cardiomyopathy (DCM)
In a BAG3 cardiomyocyte knockout (cKO) mouse model of DCM, TYA-018 provided significant

cardioprotection.[1][5] Treatment protected against sarcomere damage, reduced the

expression of the cardiac stress marker Nppb, and improved left ventricular function.[1][9]

Furthermore, it enhanced cardiac energetics by increasing the expression of targets associated

with fatty acid metabolism, protein metabolism, and oxidative phosphorylation.[1]
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Parameter Model Treatment Outcome Reference

Sarcomere

Integrity

BAG3 cKO

Mouse

TYA-018 (15

mg/kg, oral,

daily)

Protected

against damage;

reduced

percentage of

cardiomyocytes

with damaged

sarcomeres.

[1][2]

Cardiac Stress
BAG3 cKO

Mouse

TYA-018 (15

mg/kg, oral,

daily)

Significantly

reduced Nppb

expression to

near wild-type

levels.

[2]

Cardiac

Energetics

BAG3 cKO

Mouse
TYA-018

Increased

expression of

targets for fatty

acid metabolism

and oxidative

phosphorylation.

[1]

Mitochondrial

Content

BAG3 cKO

Mouse
TYA-018

Significantly

reduced

mitochondrial

content to

amounts similar

to wild-type mice.

[2]

Efficacy in Heart Failure with Preserved Ejection
Fraction (HFpEF)
TYA-018 has also shown robust efficacy in reversing established heart failure in mouse models

of HFpEF, which were induced by a combination of a high-fat diet (HFD) and moderate

transverse aortic constriction (mTAC) or L-NAME.[8][10] Treatment with TYA-018 led to direct

benefits on the heart, including reversal of diastolic dysfunction and decreased hypertrophy, as

well as systemic benefits like improved exercise performance and glucose tolerance.
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Genetic deletion studies confirmed the selectivity of the effects; mice lacking the Hdac6 gene

showed delayed HFpEF progression and were resistant to the therapeutic effects of TYA-018,

confirming its on-target action.[1][8]
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Parameter Model Treatment

Outcome vs.

Vehicle/Compar

ator

Reference

Monotherapy

Diastolic

Function (E/e')

HFD + L-NAME

Mouse

TYA-018 (15

mg/kg)

Superior

improvement

compared to

empagliflozin.

[8]

LV Hypertrophy
HFD + L-NAME

Mouse

TYA-018 (15

mg/kg)

Effectively

reduced LV

hypertrophy,

comparable to

empagliflozin.

[8]

Lung Congestion
HFD + mTAC

Mouse

TYA-018 (15

mg/kg)

Reduced lung

weight, indicating

decreased

pulmonary

congestion.

[6]

Gene Expression HFpEF Mouse
Single dose TYA-

018 (15 mg/kg)

Corrected gene

sets for fibrosis,

inflammation,

and

mitochondrial

function within 6

hours.

[8]

Combination

Therapy

Cardiac Function HFpEF Mouse

TYA-018 (0.3

mg/kg) +

Empagliflozin

(0.5 mg/kg)

Additive benefits

exceeding either

agent alone;

cardiac function

neared healthy

controls.

[1]
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LV Remodeling HFpEF Mouse

TYA-018 +

Empagliflozin

(low dose

combo)

Continual

improvements in

LV remodeling

and diastolic

function over 8

weeks.

[8]

Gene Expression HFpEF Mouse
TYA-018 +

Empagliflozin

Extensive

reversal of

disease-related

gene expression

toward healthy

controls.

[7]

Experimental Protocols
Detailed methodologies were crucial for the validation of TYA-018's therapeutic potential.

iPSC-CM Disease Model and Screening
Model Generation: Human induced pluripotent stem cells were differentiated into

cardiomyocytes. A DCM phenotype was induced via knockdown of the BAG3 gene.[4][5]

Screening Assay: The BAG3-deficient iPSC-CMs were plated in high-throughput format.

Compounds were added, and the cells were assessed for protection against sarcomere

damage using automated high-content imaging and deep learning algorithms for image

analysis.[4]

Animal Models
DCM Model: A cardiomyocyte-specific BAG3 knockout (BAG3 cKO) mouse was used, which

develops a progressive loss of heart function simulating human DCM.[4][5]

HFpEF Models:

HFD + mTAC Model: Male C57BL/6J mice were subjected to a proprietary high-fat diet

and moderate transverse aortic constriction (mTAC) for 16 weeks to replicate metabolic

and mechanical stress.[3][10]
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HFD + L-NAME Model: Mice were fed a high-fat diet and administered L-NAME (a nitric

oxide synthase inhibitor) to induce HFpEF.[8]

In Vivo Efficacy Studies
Dosing: TYA-018 was administered via oral gavage, typically once daily. Doses ranged from

low-dose combination therapy (0.3 mg/kg) to higher-dose monotherapy (15 mg/kg).[2][8]

Duration: Treatment periods varied, for example, 8 weeks in the BAG3 cKO study and 9

weeks in the HFD + L-NAME HFpEF study.[2][8]

Endpoints:

Cardiac Function: Assessed using echocardiography and non-invasive Doppler analysis to

measure parameters like ejection fraction (EF), left ventricular mass (LV mass), isovolumic

relaxation time (IVRT), and E/e' and E/A ratios.[8][10]

Histology and Pathology: Heart and lung tissues were collected for analysis of

hypertrophy, fibrosis, and lung congestion.[6][8]

Systemic Effects: Glucose tolerance tests and exercise capacity measurements were

performed.[8]

Mitochondrial Function Assays
Method: Seahorse XF Analyzer was used to measure oxygen consumption rate (OCR) in

iPSC-CMs treated with TYA-018 (0.3 µM and 3 µM) versus a DMSO control.[8]

Parameters: Basal respiration and reserve respiratory capacity were quantified to assess

mitochondrial function.[8]

RNA-Seq Analysis
Sample Preparation: Heart tissues were harvested from HFpEF mice 6 hours after a single

dose of TYA-018 (15 mg/kg) or vehicle.[8]

Analysis: RNA sequencing (RNA-Seq) was performed to analyze changes in gene

expression. Gene set enrichment analysis was used to identify pathways related to fibrosis,
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inflammation, and mitochondrial function that were modulated by TYA-018.[7][8]

Conclusion
The discovery and preclinical development of TYA-018 exemplify a successful application of

modern drug discovery platforms, integrating human cell-based disease models with artificial

intelligence to identify a novel therapeutic target and develop a highly selective inhibitor. TYA-
018 has demonstrated a robust, multi-modal mechanism of action that addresses key

pathological drivers of both dilated cardiomyopathy and heart failure with preserved ejection

fraction. Its strong preclinical efficacy, both as a monotherapy and in combination with existing

treatments, has paved the way for the clinical development of its close analog, TN-301, offering

a promising new therapeutic option for heart failure patients.[6][7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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